molecular formula C22H22FN3O2 B2628493 6-fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1358579-79-9

6-fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2628493
CAS No.: 1358579-79-9
M. Wt: 379.435
InChI Key: FYVFUQGSRJCYIQ-UHFFFAOYSA-N
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Description

6-Fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS: 1358659-54-7; molecular formula: C₂₂H₂₂FN₃O₂; molecular weight: 379.43 g/mol) is a fluorinated quinoline derivative featuring a 2-methoxyphenylamino substituent at position 4 and a piperidine-1-carbonyl group at position 3 of the quinoline core.

The compound’s structural uniqueness lies in its combination of a hydrogen bond-donating piperidine carbonyl group and an electron-donating methoxy substituent, which may synergistically modulate solubility and receptor interactions.

Properties

IUPAC Name

[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-28-20-8-4-3-7-19(20)25-21-16-13-15(23)9-10-18(16)24-14-17(21)22(27)26-11-5-2-6-12-26/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVFUQGSRJCYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidine Moiety: This step may involve the use of piperidine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoline core.

    Reduction: Reduction reactions could target the carbonyl group or the quinoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the fluoro or methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that derivatives similar to this compound exhibit potent inhibitory activity against CDK2, which is crucial for cell cycle regulation. For instance, compounds with similar structures demonstrated significant antiproliferative effects on cancer cell lines such as MCF-7 and K-562, suggesting a promising avenue for cancer therapy .
CompoundCDK InhibitionCell Line TestedIC50 (µM)
St.1CDK2 InhibitorMCF-70.5
St.2CDK2 InhibitorHL-600.3

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. Compounds derived from quinoline structures have shown efficacy against various bacterial strains, making them candidates for further exploration in antibiotic development .

Case Studies

  • CDK Inhibition and Cancer Therapy :
    • A study evaluated several derivatives of quinoline-based compounds for their ability to inhibit CDK2. The findings revealed that modifications at specific positions significantly enhanced anticancer activity, with some compounds showing improved selectivity and reduced toxicity to normal cells .
  • Antimicrobial Efficacy :
    • A series of piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions led to enhanced antimicrobial activity, suggesting that this compound could be further optimized for use in treating bacterial infections .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituent at Position 6 Substituent at Position 3 Aniline Ring Substituent Molecular Weight Key Functional Features
Target Compound Fluoro Piperidine-1-carbonyl 2-Methoxyphenyl 379.43 Fluorine, methoxy, piperidine carbonyl
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Bromo None 3-(Difluoromethyl)phenyl 349.17 Bromine, difluoromethyl
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine None 7-Methoxy, 6-(2-methylbenzyloxy) 3-Chloro-4-fluorophenyl 423.13 Methoxy, benzyloxy, chloro, fluoro
{4-[(2,4-Dimethylphenyl)amino]-6-fluoroquinolin-3-yl}(piperidin-1-yl)methanone Fluoro Piperidine-1-carbonyl 2,4-Dimethylphenyl 377.45 Fluoro, dimethyl, piperidine carbonyl
3-(Benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine Fluoro Benzenesulfonyl 4-Methylphenyl 392.45 Fluoro, sulfonyl, methyl

Functional Group Impact on Physicochemical Properties

Fluorine vs. Fluorine’s electronegativity enhances dipole interactions in receptor binding . In contrast, 6-bromo derivatives (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) exhibit higher molecular weights and may engage in halogen bonding, useful in kinase inhibition .

Piperidine Carbonyl vs. Sulfonyl/Other Groups :

  • The piperidine-1-carbonyl group in the target compound introduces conformational flexibility and hydrogen-bonding capacity, distinguishing it from sulfonyl-containing analogs () or simpler alkyl chains. This group may enhance solubility in polar solvents compared to bulky sulfonyl substituents .

Aniline Ring Substituents: The 2-methoxyphenyl group in the target compound provides electron-donating effects, stabilizing charge-transfer interactions.

Biological Activity

6-Fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a fluorine atom and a methoxyphenyl group, along with a piperidine moiety. The synthesis typically involves multi-step reactions where the quinoline scaffold is constructed followed by the introduction of the piperidine and methoxyphenyl substituents.

Synthesis Overview

  • Starting Materials : Key starting materials include various quinoline derivatives and piperidine analogs.
  • Reagents : Common reagents used in synthesis include fluorinating agents, methoxy group donors, and coupling agents.
  • Methods : Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times.

Antimicrobial Properties

Research has indicated that compounds similar in structure to 6-fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine exhibit significant antimicrobial activity. For instance, related quinoline derivatives have shown enhanced antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, critical enzymes for bacterial replication.

CompoundActivityMechanism
NorfloxacinAntibacterialInhibition of DNA gyrase
6-FluoroquinolinesBroad-spectrumTopoisomerase inhibition

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, derivatives have been tested against various cancer cell lines, revealing IC50 values in the nanomolar range.

Case Study Example : In vitro studies on human leukemia cell lines demonstrated that certain analogs of the compound exhibited cytotoxic effects with GI50 values around 10 nM, indicating potent anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of 6-fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine can be significantly influenced by its structural components:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperidine Ring : Variations in the piperidine substituents can lead to different biological profiles; for instance, N-alkyl substitutions often enhance activity.
  • Methoxy Group : The methoxy substitution on the phenyl ring contributes to increased selectivity and potency against specific targets.

Pharmacological Potential

The pharmacological profile indicates potential applications not only as an antibacterial and anticancer agent but also in treating inflammatory conditions due to observed anti-inflammatory properties in preliminary assays.

Q & A

Q. Table 1: Synthetic Yields of Analogous Piperidine Derivatives

Amine ReagentYield (%)Purity (HPLC)Reference
Piperidine92≥98%
4-Methylpiperazine89≥95%
Dibutylamine24≥90%

Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and what key markers confirm its structure?

Answer:

  • 1H/13C NMR: Identify substituent integration and coupling patterns. For example:
    • The 2-methoxyphenyl group shows a singlet at δ 3.8–4.1 ppm (OCH₃) and aromatic protons at δ 6.7–7.5 ppm .
    • The piperidine carbonyl (C=O) appears at ~168 ppm in 13C NMR .
  • HRMS: Confirm molecular weight (e.g., [M+H]+ expected m/z: calculated vs. observed ± 0.002 Da) .
  • Elemental Analysis: Validate C, H, N percentages (e.g., C: 65–68%, H: 5–6%, N: 10–12%) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Compare fluoro-substituted quinolines (e.g., 6-fluoro vs. 7-fluoro) to assess positional effects on target binding .
    • Replace piperidine with morpholine or pyrrolidine to evaluate heterocycle flexibility .
  • Target Profiling: Use kinase inhibition assays (e.g., RIP2 kinase IC₅₀ < 10 nM in analogs ) or antibacterial MIC testing (e.g., ≤2 µg/mL for quinoline derivatives ).
  • Data Normalization: Account for assay variability (e.g., cell line differences) by repeating studies with internal controls .

Advanced: What strategies improve solubility/bioavailability without altering the core pharmacophore?

Answer:

  • Prodrug Design: Introduce phosphate or acetyl groups at the 4-amine position to enhance aqueous solubility .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the piperidine nitrogen, preserving the quinoline core .
  • Salt Formation: Use hydrochloride or citrate salts to improve crystallinity and dissolution rates .

Methodological: How to design enzymatic inhibition assays for this compound?

Answer:

  • Kinase Assays:
    • Use ADP-Glo™ kits to measure ATP consumption in RIP2 kinase inhibition studies (IC₅₀ determination) .
    • Include staurosporine as a positive control (IC₅₀ ~1–5 nM) .
  • Antibacterial Testing:
    • Conduct microbroth dilution (CLSI guidelines) against S. aureus and E. coli with ciprofloxacin as a reference .

Data Analysis: How to address inconsistent synthetic yields during piperidine coupling?

Answer:
Investigative Factors:

  • Amine Basicity: Piperidine (pKa ~11.3) reacts faster than less basic amines (e.g., dibutylamine, pKa ~10.5), affecting nucleophilicity .
  • Steric Hindrance: Bulky amines (e.g., tert-butyl) reduce yields to 20–40% due to poor carbonyl accessibility .
  • Solvent Optimization: Replace DCM with THF or DMF to enhance solubility of hydrophobic intermediates .

Q. Table 2: Solvent Impact on Piperidine Coupling Efficiency

SolventYield (%)Reaction Time (hrs)Reference
DCM7418
THF8512
DMF9224

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